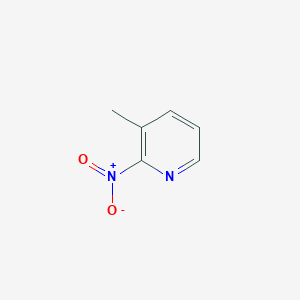

3-Methyl-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHSGPKSSZLCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340357 | |

| Record name | 3-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-73-5 | |

| Record name | 3-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic pathway, physical and spectroscopic properties, and essential safety information.

Introduction

This compound (CAS No: 18368-73-5) is a valuable building block in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a methyl and a nitro group, offers multiple reaction sites for further functionalization, making it an important precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide outlines a robust and optimized two-step method for its preparation from commercially available starting materials.

Physical and Chemical Properties

This compound is a yellow crystalline solid with a pungent odor.[2] It is soluble in common organic solvents like ethanol and ether, with slight solubility in water.[2] The compound is sensitive to light and should be stored accordingly.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Yellow crystalline solid | [2] |

| Odor | Pungent | [2] |

| Melting Point | 43-44 °C | ChemBK |

| CAS Number | 18368-73-5 | [3] |

Synthesis of this compound

A reliable and optimized two-step synthesis for this compound has been developed, starting from the readily available 2-chloro-3-nitropyridine.[4][5] This method avoids the use of hazardous reagents such as sodium metal. The overall synthetic workflow is depicted below.

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (2-nitro-3-pyridyl)malonate

This procedure is adapted from a method utilizing the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles.[4][5]

-

To a stirred suspension of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF), add diethyl malonate.

-

To this mixture, add a solution of 2-chloro-3-nitropyridine in anhydrous THF.

-

The reaction mixture is then stirred at an appropriate temperature and for a sufficient time to ensure the completion of the reaction.

-

The resulting diethyl (2-nitro-3-pyridyl)malonate is typically used in the next step without further purification.[4]

Step 2: Hydrolysis and Decarboxylation to this compound

The crude diethyl (2-nitro-3-pyridyl)malonate is subjected to acidic hydrolysis and decarboxylation.[4]

-

The crude product from the previous step is treated with aqueous sulfuric acid (H₂SO₄).

-

The mixture is heated to induce hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid intermediate.

-

After cooling, the reaction mixture is worked up to isolate the final product, this compound.

-

Purification can be achieved by recrystallization or other standard techniques to yield a product of high purity.[4]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 15.8 | CH₃ |

| 127.3 | C-5 |

| 133.0 | C-4 |

| 134.1 | C-3 |

| 152.0 | C-6 |

| 152.8 | C-2 |

Source: PubChem.[3] The spectrum was reported in Magn. Reson. Chem. 31, 38 (1993).

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

Table 3: GC-MS Data for this compound

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 122 | [M - O]⁺ |

| 108 | [M - NO]⁺ |

| 92 | [M - NO₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Source: PubChem, NIST Mass Spectrometry Data Center.[3]

The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of oxygen, nitric oxide, and the nitro group.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide provides a detailed overview of a reliable synthetic method for this compound and its characterization. The presented two-step synthesis, which avoids harsh reagents, offers a practical approach for obtaining this important chemical intermediate. The provided spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Adherence to the outlined safety precautions is essential when working with this chemical.

References

Spectroscopic Profile of 3-Methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-nitropyridine (C₆H₆N₂O₂), a key intermediate in various synthetic applications. This document compiles available mass spectrometry data and outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its molecular structure. Detailed experimental protocols for acquiring such spectra are also provided for researchers aiming to characterize this compound.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental ¹H and ¹³C NMR data were not available in the sources reviewed. The following are predicted values based on the structure and known chemical shifts for similar pyridine derivatives.

¹H NMR (Proton NMR) Predicted, in CDCl₃, at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (proton on C6) |

| ~7.8 | Doublet | 1H | H4 (proton on C4) |

| ~7.3 | Triplet | 1H | H5 (proton on C5) |

| ~2.6 | Singlet | 3H | CH₃ (methyl protons) |

¹³C NMR (Carbon-13 NMR) Predicted, in CDCl₃, at 100 MHz. A cited source for experimental data is Magn. Reson. Chem. 31, 38 (1993), though the data was not directly accessible.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (carbon bearing NO₂) |

| ~150 | C6 |

| ~135 | C4 |

| ~130 | C3 (carbon bearing CH₃) |

| ~125 | C5 |

| ~20 | CH₃ (methyl carbon) |

Table 2: Infrared (IR) Spectroscopy Data

Note: A specific experimental IR spectrum for this compound was not found. The table below lists the expected characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (in CH₃) |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |

| ~1550-1500 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350-1300 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~850-750 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |

| ~750-700 | Medium | C-N Stretch | C-NO₂ |

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 138.12 g/mol .[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 138 | Low | Molecular Ion [M]⁺ |

| 92 | High (Base Peak) | [M - NO₂]⁺ or fragment |

| 65 | Medium | Aromatic fragment |

| 39 | Medium | Aromatic fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for compounds of this nature and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed for the solvent used to achieve optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90 degrees, a wider spectral width than for ¹H NMR, and a significantly larger number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

-

Spectrum Acquisition:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate their wavenumbers (in cm⁻¹) to specific functional group vibrations (e.g., N-O stretching, C=C stretching, C-H stretching).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to support its structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be vaporized and separated from the solvent and any impurities on a capillary column.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-Methyl-2-nitropyridine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectroscopic characterization of 3-Methyl-2-nitropyridine. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound (CAS No: 18368-73-5) is a functionalized pyridine derivative featuring a methyl group at the 3-position and a nitro group at the 2-position.[1] This substitution pattern imparts unique reactivity to the molecule, making it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the methyl group offers a site for further functionalization. Its applications include serving as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, and as a precursor for pesticides and fungicides.[2]

Physical and Chemical Properties

This compound is a yellow crystalline solid with a pungent odor.[2] It is relatively stable but can be sensitive to light.[2] It exhibits solubility in various organic solvents and is slightly soluble in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 43-44 °C | [2] |

| Boiling Point | 266.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water | [2] |

| pKa | -2.30 ± 0.22 (Predicted) | [2] |

| CAS Number | 18368-73-5 | [1] |

Synthesis and Purification

Two primary synthetic routes for this compound are commonly employed: the nitration of 3-methylpyridine and the nucleophilic substitution of 2-chloro-3-nitropyridine.

Experimental Protocols

Method 1: Nitration of 3-Methylpyridine-1-oxide followed by Deoxygenation

This method involves the nitration of the more reactive 3-methylpyridine-1-oxide, followed by deoxygenation to yield the target compound.

-

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-1-oxide:

-

In a round-bottomed flask, dissolve 3-methylpyridine in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide.

-

Heat the reaction mixture at 70-80 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylpyridine-1-oxide.[3]

-

-

Step 2: Nitration of 3-Methylpyridine-1-oxide:

-

To a flask containing fuming nitric acid, slowly add concentrated sulfuric acid while cooling in an ice-salt bath.

-

To this nitrating mixture, add 3-methylpyridine-1-oxide portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain crude this compound-1-oxide.[3]

-

-

Step 3: Deoxygenation of this compound-1-oxide:

-

Dissolve the crude this compound-1-oxide in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a reducing agent, such as phosphorus trichloride (PCl₃), dropwise at room temperature.

-

Heat the mixture to reflux for a few hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Method 2: From 2-Chloro-3-nitropyridine

This route involves a nucleophilic substitution reaction where the chloro group is displaced by a methyl group, typically via an organometallic reagent or a malonic ester synthesis followed by decarboxylation.

-

Step 1: Synthesis via Malonic Ester:

-

To a solution of diethyl malonate in an anhydrous solvent like tetrahydrofuran (THF), add a base such as sodium hydride or potassium carbonate to generate the malonate anion.

-

Add 2-chloro-3-nitropyridine to the reaction mixture and heat under reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent.

-

The crude product is then subjected to hydrolysis and decarboxylation by heating with an acid (e.g., sulfuric acid) to yield this compound.

-

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[4]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[6]

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.[7]

-

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Interpretation |

| ¹H NMR | δ (ppm): ~8.5 (d, 1H, H6), ~7.7 (d, 1H, H4), ~7.3 (dd, 1H, H5), ~2.6 (s, 3H, CH₃) | The downfield shifts of the aromatic protons are consistent with the electron-withdrawing effect of the nitro group and the pyridine ring. The singlet at ~2.6 ppm corresponds to the methyl protons. |

| ¹³C NMR | δ (ppm): ~158 (C2), ~148 (C6), ~136 (C4), ~132 (C3), ~125 (C5), ~18 (CH₃) | The chemical shifts are indicative of the carbon skeleton of a substituted pyridine ring, with the carbon bearing the nitro group (C2) being significantly downfield. |

| FTIR | ν (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1600, 1470 (C=C and C=N ring stretch), ~1530, 1350 (N-O asymmetric and symmetric stretch of NO₂) | The characteristic absorption bands confirm the presence of the aromatic pyridine ring, the methyl group, and the nitro group. |

| Mass Spectrometry (EI) | m/z (%): 138 (M⁺), 122 ([M-O]⁺), 108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 78 | The molecular ion peak at m/z 138 confirms the molecular weight. Fragmentation often involves the loss of oxygen, nitric oxide, or the entire nitro group. |

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physical and chemical properties, comprehensive synthetic and purification protocols, and characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. This compound | C6H6N2O2 | CID 564205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide to the Discovery and History of 3-Methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-nitropyridine, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this pivotal molecule. It details the evolution of its synthetic methods, presents key quantitative data in a structured format, and explores its role in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors. Detailed experimental protocols and visual representations of synthetic workflows and relevant signaling pathways are included to provide a thorough resource for researchers and professionals in drug development.

Introduction: The Emergence of a Versatile Synthetic Building Block

This compound, also known as 2-nitro-3-picoline, is an organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is a yellow crystalline solid, soluble in many organic solvents, and has garnered significant attention as a versatile precursor in organic synthesis.[3] Its strategic placement of a nitro group and a methyl group on the pyridine ring allows for a variety of chemical transformations, making it a key component in the construction of more complex molecules.[4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the methyl group offers a handle for further functionalization.

The history of pyridine chemistry dates back to the 19th century, with significant contributions from chemists like Arthur Rudolf Hantzsch and Aleksei Chichibabin who developed foundational methods for synthesizing the pyridine ring itself.[5][6][7] The subsequent exploration of pyridine derivatives, including the nitration of picolines (methylpyridines), paved the way for the eventual synthesis and characterization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from various sources to provide a comparative overview.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [2] |

| CAS Number | 18368-73-5 | [2] |

| Appearance | Yellow crystal | [3] |

| Melting Point | Not available in historical context | |

| Boiling Point | Not available in historical context | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water | [3] |

| Synonyms | 2-Nitro-3-picoline, 2-Nitro-3-methylpyridine | [2] |

Historical Synthesis and Modern Preparations

The direct nitration of 3-picoline (3-methylpyridine) to produce this compound has been a challenging synthetic problem due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Early methods for the nitration of pyridines often required harsh conditions and resulted in low yields.

Two-Step Synthesis from 2-Chloro-3-nitropyridine

This method utilizes the reactivity of 2-chloro-3-nitropyridine towards nucleophiles. The process involves the introduction of a methyl group precursor, followed by decarboxylation.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

This protocol is adapted from a patented method for the preparation of 2-methyl-3-nitropyridine.[8]

-

Step 1: Condensation Reaction

-

In a suitable reaction vessel, a mixture of diethyl malonate and sodium is heated in an oil bath to 90°C and stirred for 1 hour.

-

The temperature is then raised to 120°C and stirring is continued for 45 minutes.

-

After cooling to room temperature, a toluene solution of 2-chloro-3-nitropyridine is added dropwise.

-

The reaction mixture is heated to 110°C for 1.5 hours, then cooled to room temperature and stirred for 15 hours to yield the intermediate malonate adduct.

-

-

Step 2: Hydrolysis and Decarboxylation

-

The intermediate from Step 1 is subjected to acidic hydrolysis and decarboxylation under an acidic condition, typically by heating with an aqueous acid such as sulfuric acid.

-

The resulting 2-methyl-3-nitropyridine is then isolated and purified.

-

Applications in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of various biologically active molecules. Their utility is particularly prominent in the development of targeted therapies.

Precursor to Janus Kinase (JAK) Inhibitors

A significant application of nitropyridine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[9][10]

Specifically, derivatives of this compound have been utilized as key building blocks in the synthesis of potent and selective JAK2 inhibitors.[11] These inhibitors can modulate the activity of the JAK2 enzyme, thereby interfering with the aberrant signaling that drives these diseases.

The diagram illustrates how a cytokine binding to its receptor activates JAK2, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription. A JAK2 inhibitor, synthesized from a this compound derivative, can block the autophosphorylation of JAK2, thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound has evolved from a synthetically challenging molecule to a readily accessible and highly valuable intermediate in modern organic chemistry. Its unique structural features provide a versatile platform for the synthesis of a diverse range of complex molecules with significant biological activity. The application of its derivatives in the development of targeted therapies, such as JAK2 inhibitors, highlights its importance in the field of drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and key applications, offering a valuable resource for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C6H6N2O2 | CID 564205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Chichibabin Pyridine Synthesis [drugfuture.com]

- 8. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 10. Integrated genomic analysis illustrates the central role of JAK-STAT pathway activation in myeloproliferative neoplasm pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

3-Methyl-2-nitropyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-2-nitropyridine. While this compound is generally stable, it exhibits sensitivity to light. This document outlines the best practices for handling and storage to ensure its integrity for research and development purposes. Furthermore, it details robust experimental protocols for conducting forced degradation studies, a critical component in the development of stability-indicating analytical methods for pharmaceutical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | Yellow crystal |

| Melting Point | 43-44 °C |

| Boiling Point | 266.6 ± 20.0 °C (Predicted) |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water. |

Stability Profile and Incompatibilities

This compound is a relatively stable organic compound. However, its stability can be compromised under certain conditions. The primary known sensitivity is to light, which may induce photolytic reactions.

To maintain the compound's integrity, it is crucial to avoid contact with incompatible materials. These include:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Exposure to these substances can lead to degradation of this compound.

Recommended Storage Conditions

Proper storage is paramount to preserving the quality and stability of this compound. The following conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Room Temperature |

| Atmosphere | Sealed in a dry environment |

| Light Exposure | Protect from light |

| Container | Tightly closed container |

| Ventilation | Store in a well-ventilated place |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]

The following are detailed methodologies for conducting forced degradation studies on this compound. A typical starting concentration for the drug substance in these studies is 1 mg/mL.[3] The goal is to achieve a degradation of approximately 5-20%.[4]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway. Studies should be conducted across a range of pH values.

Protocol:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1N Hydrochloric Acid (HCl).

-

Reflux the solution at 60°C for 30 minutes.[4]

-

If no degradation is observed, consider using a higher concentration of acid or a longer exposure time.

-

After the designated time, cool the solution and neutralize it with an appropriate amount of a suitable base (e.g., 0.1N Sodium Hydroxide) before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1N Sodium Hydroxide (NaOH).

-

Reflux the solution at 60°C for 30 minutes.[4]

-

If no degradation is observed, a higher concentration of the base or longer exposure may be necessary.

-

Cool the solution and neutralize it with a suitable acid (e.g., 0.1N Hydrochloric Acid) prior to analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in water.

-

Reflux the solution for an extended period, monitoring for degradation at appropriate time points.

-

Oxidative Degradation

Oxidation can be a significant degradation pathway for many organic molecules.

Protocol:

-

Prepare a solution of this compound.

-

Add a suitable concentration of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂). Other oxidizing agents like metal ions or radical initiators can also be used.[4]

-

Keep the solution at room temperature and monitor for degradation over a defined period (e.g., 24 hours).

-

Analyze the sample at appropriate time intervals.

Photolytic Degradation

Given the known light sensitivity of this compound, photostability testing is critical.

Protocol:

-

Expose a solid sample and a solution of this compound to a light source that provides combined UV and visible light.

-

According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[3]

-

A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Analyze the light-exposed and dark control samples.

Thermal Degradation

Thermal stability is assessed by exposing the compound to elevated temperatures.

Protocol:

-

Place a solid sample of this compound in a temperature-controlled oven.

-

Conduct the study at a range of temperatures, for example, from 40°C to 80°C.[3]

-

Monitor the sample over a defined period, taking aliquots for analysis at specific time points.

-

For solution-state thermal stability, prepare a solution in a suitable solvent and subject it to the same temperature conditions.

Conclusion

This compound is a stable compound under standard conditions, with a noted sensitivity to light. Adherence to the recommended storage conditions—in a dry, dark, and well-ventilated environment at room temperature—is essential for maintaining its integrity. For researchers and drug development professionals, the provided protocols for forced degradation studies offer a robust framework for investigating its intrinsic stability, identifying potential degradants, and developing validated, stability-indicating analytical methods crucial for regulatory submissions and ensuring product quality and safety.

References

A Technical Guide to Understanding the Solubility of 3-Methyl-2-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General assessments indicate that 3-Methyl-2-nitropyridine is soluble in many organic solvents while exhibiting limited solubility in water.[1][2] It is reported to be soluble in polar protic solvents like ethanol and in ether solvents.[1] Based on its chemical structure—a moderately polar aromatic heterocycle—it is anticipated to be soluble in a range of common organic solvents used in laboratory and industrial settings.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, empirical determination is necessary. The following protocols outline the gravimetric method for quantitative analysis and a simple procedure for qualitative assessment.

Protocol 1: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Conical flasks with stoppers

-

Volumetric pipettes

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters or filter paper with funnel)

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 36h, 48h) and analyzed; equilibrium is reached when consecutive measurements yield the same concentration.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. It is crucial to avoid transferring any solid particles.

-

Filter the collected sample using a syringe filter or filter paper to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution into a pre-weighed evaporating dish.[3]

-

Record the total weight of the evaporating dish and the solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, gentle heating may be applied.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. Dry to a constant weight.[3]

-

Cool the evaporating dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction.

-

Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Weight of solute / Volume of solution pipetted) x 100

-

Protocol 2: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[6][7]

Materials and Apparatus:

-

This compound

-

Selected organic solvents

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, consistent amount (e.g., 25 mg) of this compound into a small test tube.[8]

-

Add the chosen solvent (e.g., 1 mL) to the test tube.[8]

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[6]

-

Allow the mixture to stand and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[6]

-

Data Presentation

For quantitative results obtained from the gravimetric method, it is recommended to present the data in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | [Insert experimentally determined value] |

| Methanol | 25 | [Insert experimentally determined value] |

| Acetone | 25 | [Insert experimentally determined value] |

| Ethyl Acetate | 25 | [Insert experimentally determined value] |

| Dichloromethane | 25 | [Insert experimentally determined value] |

| Toluene | 25 | [Insert experimentally determined value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, the experimental protocols provided in this guide offer robust methods for its determination. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and for the formulation of active pharmaceutical ingredients. By following the detailed methodologies presented, researchers can generate reliable and reproducible solubility profiles for this compound in a variety of common organic solvents.

References

- 1. chembk.com [chembk.com]

- 2. CAS 18368-73-5: this compound | CymitQuimica [cymitquimica.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chem.ws [chem.ws]

- 7. saltise.ca [saltise.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes and Protocols for the Nitration of 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 3-methylpyridine (3-picoline) is a key chemical transformation for the synthesis of various pharmaceutical and agrochemical intermediates. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration of 3-methylpyridine is challenging and often requires harsh conditions, leading to low yields. A more effective and widely adopted strategy involves a two-step process: the initial N-oxidation of 3-methylpyridine to activate the pyridine ring, followed by regioselective nitration of the resulting N-oxide. This protocol provides a detailed methodology for the synthesis of 3-methyl-4-nitropyridine-1-oxide, a valuable synthetic intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Methylpyridine-1-oxide

This procedure outlines the oxidation of 3-methylpyridine to its corresponding N-oxide using hydrogen peroxide in glacial acetic acid.[1][2]

Materials:

-

3-Methylpyridine (freshly distilled, b.p. 141–143°C)

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

Equipment:

-

2-L round-bottomed flask

-

Oil bath

-

Apparatus for distillation under reduced pressure

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

In a 2-L round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Remove the excess acetic acid and water under reduced pressure (30 mm). After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

-

Extract the residue with two 400–500 ml portions of boiling chloroform.

-

Use the combined chloroform extracts to wash the aqueous filtrates in a separatory funnel. Repeat the extraction of the aqueous layer with several fresh 500-ml portions of chloroform.

-

Combine all chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried solution and concentrate it by distillation under reduced pressure.

-

Distill the product under vacuum (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.[1]

Part 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This protocol details the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

Materials:

-

3-Methylpyridine-1-oxide (liquefied)

-

Sulfuric acid (sp. gr. 1.84)

-

Fuming yellow nitric acid (sp. gr. 1.50)

-

Crushed ice

-

Sodium carbonate monohydrate

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

Equipment:

-

3-L round-bottomed flask

-

Ice-salt bath

-

Efficient spiral condenser

-

Oil bath

-

4-L beaker

-

Apparatus for suction filtration

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

-

2-L Erlenmeyer flask

Procedure:

-

Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid in a 3-L round-bottomed flask immersed in an ice-salt bath.

-

Cool the resulting mixture to about 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

-

Attach an efficient spiral condenser to the flask and place it in an oil bath.

-

Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

-

After about 5 minutes, the rate of gas evolution will increase. Remove the oil bath and control the vigorous reaction with an ice-water bath.

-

Once the vigorous reaction subsides to a moderate rate (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

-

Replace the oil bath and continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-L beaker.

-

With stirring, add 1.36 kg of sodium carbonate monohydrate in small portions. This will cause the separation of the yellow crystalline product along with sodium sulfate. Caution: Large volumes of nitrogen oxides are evolved. Perform this step in a well-ventilated hood.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it on the filter.

-

Extract the collected solid twice with 400–500 ml portions of boiling chloroform. Use the combined chloroform extracts to wash the aqueous filtrates.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 1.5 L of boiling acetone and then cool at 5°C for 6–8 hours.

-

Filter the product by suction, wash with ether, and dry to yield 178–187 g (70–73%) of 3-methyl-4-nitropyridine-1-oxide (m.p. 137–138°C).[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 3-Methylpyridine-1-oxide

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine | [1] |

| Oxidizing Agent | 30% Hydrogen peroxide | [1] |

| Solvent | Glacial acetic acid | [1] |

| Reaction Temperature | 70 ± 5°C | [1] |

| Reaction Time | 24 hours | [1] |

| Product | 3-Methylpyridine-1-oxide | [1] |

| Yield | 73–77% | [1] |

| Boiling Point | 84–85°C at 0.3 mm Hg | [1] |

Table 2: Summary of Reaction Parameters and Yields for the Synthesis of 3-Methyl-4-nitropyridine-1-oxide

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine-1-oxide | [1] |

| Nitrating Agent | Fuming yellow nitric acid | [1] |

| Acid Catalyst | Concentrated sulfuric acid | [1] |

| Reaction Temperature | 100–105°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product | 3-Methyl-4-nitropyridine-1-oxide | [1] |

| Yield | 70–73% | [1] |

| Melting Point | 137–138°C | [1] |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of 3-methyl-4-nitropyridine-1-oxide.

References

Application Notes and Protocols: 3-Methyl-2-nitropyridine as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitropyridine is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds. Its pyridine core, substituted with both a methyl and a nitro group, provides multiple reaction sites for functionalization, making it a valuable building block in medicinal chemistry. The nitro group can be readily reduced to an amine, a key functional group in many biologically active molecules, while the pyridine ring itself is a common scaffold in numerous approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including 2-Amino-3-methylpyridine and its subsequent elaboration into more complex drug-like scaffolds such as those found in Janus Kinase (JAK) inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for 2-Amino-3-methylpyridine, a pivotal intermediate in the synthesis of various therapeutic agents. The reduction of the nitro group is a key transformation that opens up a wide range of subsequent chemical modifications.

Applications of 2-Amino-3-methylpyridine include:

-

Janus Kinase (JAK) Inhibitors: 2-Amino-3-methylpyridine is a common building block for the synthesis of JAK inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases and cancers.[1]

-

Antibacterial and Antifungal Agents: The pyridine scaffold is present in many antimicrobial drugs, and derivatives of 2-Amino-3-methylpyridine have been explored for their potential as antibacterial and antifungal agents.

-

Central Nervous System (CNS) Active Compounds: The structural motif of substituted pyridines is frequently found in drugs targeting the CNS, and 2-Amino-3-methylpyridine can be used as a starting point for the development of novel CNS drug candidates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the key transformations of this compound into valuable pharmaceutical intermediates.

Table 1: Reduction of this compound to 2-Amino-3-methylpyridine

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 4 | >95 | Generic Protocol |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | 78 | 3 | 85-90 | Generic Protocol |

| Iron Powder | Fe, NH₄Cl | Ethanol/Water | 80 | 2 | ~90 | Generic Protocol |

Table 2: Synthesis of a JAK Inhibitor Precursor from 2-Amino-3-methylpyridine

| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amide Coupling | 2-Amino-3-methylpyridine, Carboxylic Acid | HATU, DIPEA | DMF | Room Temperature | 12 | 75-85 | Generic Protocol |

| Cyclization | Amide Intermediate | POCl₃ | Toluene | 110 | 6 | 60-70 | Generic Protocol |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylpyridine via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-Amino-3-methylpyridine using palladium on carbon as a catalyst.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Ethanol

-

Hydrogen gas

-

Celite®

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5 mol%) to the solution.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm for balloon hydrogenation or higher for a Parr shaker).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 2-Amino-3-methylpyridine as a solid. The product is often of high purity and may not require further purification.

Protocol 2: Synthesis of a JAK Inhibitor Precursor

This protocol outlines a general two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in JAK inhibitors, starting from 2-Amino-3-methylpyridine.

Step 2a: Amide Coupling

Materials:

-

2-Amino-3-methylpyridine (1.0 eq)

-

Substituted pyrazole-4-carboxylic acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 2-Amino-3-methylpyridine (1.0 eq) and the substituted pyrazole-4-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography on silica gel.

Step 2b: Cyclization

Materials:

-

Amide intermediate from Step 2a (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve the amide intermediate (1.0 eq) in toluene.

-

Carefully add phosphorus oxychloride (3.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine core.

Visualizations

Signaling Pathway: JAK-STAT Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

Caption: General workflow for the synthesis of a pharmaceutical intermediate.

Logical Relationship: Versatility of this compound

Caption: Versatility of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols for the Reduction of 3-Methyl-2-nitropyridine

Abstract

This document provides detailed experimental procedures for the reduction of 3-Methyl-2-nitropyridine to its corresponding amine, 3-Methyl-2-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover common and effective reduction methods, including catalytic hydrogenation and chemical reduction using metal salts. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing a reliable route to aromatic amines. 3-Methyl-2-aminopyridine, the product of the reduction of this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The choice of reduction method can be critical, depending on the presence of other functional groups in the substrate and the desired scale of the reaction. This document details two primary, well-established methods for this conversion: Catalytic Hydrogenation and chemical reduction with Tin(II) Chloride.

Reaction Pathway

The general reaction scheme involves the reduction of the nitro group (-NO₂) on the pyridine ring to an amino group (-NH₂).

General Reaction:

This compound ---[Reducing Agent]--> 3-Methyl-2-aminopyridine

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for common methods used in the reduction of nitroarenes. The selection of the optimal method depends on factors such as substrate compatibility, cost, and scalability.

| Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | Pd/C (5-10%) | Ethanol/Methanol | Room Temp. | 2-6 | >90 | Generally high-yielding and clean. Requires specialized hydrogenation equipment. |

| Catalytic Hydrogenation | Raney Nickel | Ethanol | Room Temp. | 4-8 | >85 | A good alternative to Pd/C, especially if dehalogenation is a concern for other substrates.[1] |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | 80-95 | A mild and effective method suitable for laboratory scale.[1] |

| Chemical Reduction | Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Reflux | 2-4 | 75-90 | A cost-effective and classical method, though workup can be more involved.[1] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using catalytic hydrogenation with a palladium on carbon catalyst. This method is often preferred for its high efficiency and clean reaction profile.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite or filter aid

-

Parr hydrogenator or similar hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Methyl-2-aminopyridine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of 3-Methyl-2-aminopyridine:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃): δ 7.93 (dd, J=4.8, 1.6 Hz, 1H), 7.23 (dd, J=7.5, 1.6 Hz, 1H), 6.58 (dd, J=7.5, 4.8 Hz, 1H), 4.6 (br s, 2H, NH₂), 2.09 (s, 3H, CH₃).

-

Mass Spectrum (EI): m/z 108 (M⁺).

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This protocol details the reduction using Tin(II) Chloride dihydrate, a common and effective method for the reduction of aromatic nitro compounds on a laboratory scale.[1]

Materials:

-

This compound

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).

-

Add Tin(II) Chloride dihydrate (4-5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-Methyl-2-aminopyridine by column chromatography on silica gel or recrystallization.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the reduction of this compound.

Caption: Experimental workflow for the reduction of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific batch of starting material and reagents.

References

Application of 3-Methyl-2-nitropyridine in Agrochemical Synthesis: A Detailed Overview

Introduction

3-Methyl-2-nitropyridine is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a pyridine ring substituted with both a methyl and a nitro group, allows for a range of chemical transformations, making it a valuable building block for the creation of complex, biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of drug and agrochemical development, focusing on the synthetic pathways from this compound and its derivatives to commercially relevant agrochemicals.

While direct synthesis of final agrochemical products from this compound is not extensively documented, it serves as a crucial precursor for more functionalized intermediates, such as aminopyridines and chloropyridines. These intermediates are then utilized in the synthesis of various pesticides, including herbicides, fungicides, and insecticides. This report will focus on a key application: the synthesis of trifluoromethylpyridine-based herbicides, which are a significant class of modern crop protection agents.

Key Intermediates Derived from this compound

The journey from this compound to a final agrochemical often involves its conversion into more reactive intermediates. Two prominent examples are:

-

2-Amino-3-methyl-5-nitropyridine: This intermediate is synthesized from 2-amino-3-methylpyridine, which can be derived from 3-methylpyridine (3-picoline). The nitro group can be introduced onto the pyridine ring through nitration. This amino-nitropyridine derivative is a precursor for various bioactive molecules.

-

2-Chloro-5-(trifluoromethyl)pyridine: This is a key intermediate in the synthesis of several herbicides. It is typically synthesized from 3-picoline through a series of reactions including chlorination and fluorination. The reduction of the nitro group in this compound to an amino group, followed by diazotization and substitution, can also be a route to halogenated pyridines.

The following sections will detail the synthesis of a prominent herbicide from a 3-methylpyridine derivative, a compound readily accessible from this compound.

Application Example: Synthesis of Trifluoromethylpyridine-Based Herbicides

Trifluoromethylpyridine derivatives are a cornerstone of modern herbicide development. The trifluoromethyl group often enhances the biological activity and metabolic stability of the molecule. A prominent example is the synthesis of herbicides like fluazifop-p-butyl. The key intermediate for such herbicides is often a chlorinated trifluoromethylpyridine.

Logical Workflow for Agrochemical Synthesis

Application Note: Laboratory Scale-Up Synthesis of 3-Methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory scale-up synthesis of 3-Methyl-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The described methodology is based on a reliable two-step process starting from 2-chloro-3-nitropyridine. This process involves an initial nucleophilic aromatic substitution with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[1][2] This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the workflow to ensure reproducibility and safety during scale-up operations.

Introduction

This compound, also known as 2-nitro-3-picoline, is a valuable building block in organic synthesis.[3] Its structural motif is present in various compounds of interest for drug discovery and development. The reliable and scalable synthesis of this intermediate is therefore of significant importance. The method detailed herein avoids the use of harsh nitrating mixtures on the picoline ring directly, which can lead to issues with regioselectivity and safety on a larger scale.[4] The presented two-step approach, utilizing the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles, offers a more controlled and efficient route to the desired product in high purity and moderate to good yields.[1]

Physicochemical and Safety Data

A summary of the properties for the key compounds involved in this synthesis is provided below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100-103 | - | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -45 | 199 | Not classified as hazardous |

| This compound | C₆H₆N₂O₂ | 138.12 | 43-44 | 266.6 ± 20.0 | Causes skin, eye, and respiratory irritation.[3][5] |

Experimental Protocol

This protocol describes a two-step synthesis for the preparation of this compound starting from 2-chloro-3-nitropyridine.

Step 1: Synthesis of Diethyl 2-(3-nitro-2-pyridyl)malonate

This step involves the nucleophilic substitution of the chlorine atom on 2-chloro-3-nitropyridine by the enolate of diethyl malonate.

Materials and Reagents:

-

2-chloro-3-nitropyridine

-

Diethyl malonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate.

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by diethyl malonate. Stir the suspension vigorously.

-

Addition of Starting Material: Add 2-chloro-3-nitropyridine to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with THF.

-

Isolation of Intermediate: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude diethyl 2-(3-nitro-2-pyridyl)malonate is typically a viscous oil or solid and can be used in the next step without further purification.[1]

Step 2: Hydrolysis and Decarboxylation to this compound

The crude intermediate from Step 1 is hydrolyzed and decarboxylated to yield the final product.[6]

Materials and Reagents:

-

Crude Diethyl 2-(3-nitro-2-pyridyl)malonate

-

Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[7]

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Transfer the crude diethyl 2-(3-nitro-2-pyridyl)malonate to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Treatment: Add the aqueous acid solution (e.g., 6N HCl) to the flask.[7]

-

Reaction: Heat the mixture to reflux. The hydrolysis and subsequent decarboxylation will occur, often indicated by the evolution of CO₂ gas. Maintain reflux for several hours until the reaction is complete (monitor by TLC).[8]

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram